N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-11-13(20)4-2-5-14(11)22-19(25)18(24)21-10-12-7-8-16(27-12)17(23)15-6-3-9-26-15/h2-9,17,23H,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHNJXKROVOHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 3-chloro-2-methylphenylamine: This can be achieved by chlorination of 2-methylaniline using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the furan-2-yl(hydroxy)methyl thiophene: This involves the formation of a furan ring and its subsequent functionalization to introduce the hydroxymethyl group, followed by the synthesis of the thiophene ring.
Coupling Reaction: The final step involves the coupling of the 3-chloro-2-methylphenylamine with the furan-2-yl(hydroxy)methyl thiophene using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Variations
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
*Estimated based on structural similarity to .
Key Observations:
Heterocyclic Diversity: The target compound and analog both incorporate thiophene and furan rings, which may enhance π-π stacking or hydrogen bonding in biological targets.
Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound is more sterically hindered than the 4-chlorophenyl group in –3 analogs, which could influence binding pocket compatibility . The hydroxymethyl-furan substituent in the target compound provides a hydrogen-bond donor/acceptor site absent in ’s simpler thiophene-pentyl chain .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~416.9) aligns with typical drug-like molecules, whereas ’s thiazole-piperidine analog (MW 475.97) may face challenges in bioavailability due to higher polarity .
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, commonly referred to by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O4S |
| Molecular Weight | 404.9 g/mol |
| CAS Number | 1787916-51-1 |
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have been shown to possess antibacterial and antifungal activities against various strains of bacteria and fungi.
In vitro studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the specific structural modifications made to the parent compound.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of cell wall synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with nucleic acid synthesis : Some derivatives may inhibit DNA or RNA polymerases, leading to impaired replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of various oxalamide derivatives, including those similar to this compound. The results indicated that certain modifications enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic properties of oxalamide derivatives using the brine shrimp lethality assay. The findings revealed that some derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .
Pharmacological Studies
Pharmacological evaluations have highlighted several promising aspects:
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : The presence of furan and thiophene rings contributes to antioxidant properties, which may help mitigate oxidative stress-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
